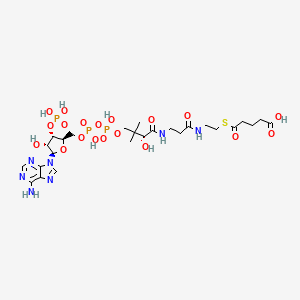
4-Amino-4'-chlorobenzophenone
Descripción general
Descripción
4-Amino-4’-chlorobenzophenone is an organic compound with the molecular formula C13H10ClNO. It is a derivative of benzophenone, where an amino group is attached to the fourth position of one benzene ring and a chlorine atom is attached to the fourth position of the other benzene ring. This compound is significant in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Amino-4’-chlorobenzophenone can be synthesized through the reduction of 4-nitro-4’-chlorobenzophenone. The process involves the following steps:
Nitration: Chlorobenzene is nitrated to form 4-nitrochlorobenzene.
Friedel-Crafts Acylation: 4-nitrochlorobenzene undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of anhydrous aluminum chloride to form 4-nitro-4’-chlorobenzophenone.
Industrial Production Methods: The industrial production of 4-Amino-4’-chlorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-4’-chlorobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Sodium sulfide (Na2S2) is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products:
Reduction: 4-Amino-4’-chlorobenzophenone.
Substitution: Various substituted benzophenone derivatives.
Oxidation: Nitroso or nitro derivatives of 4-Amino-4’-chlorobenzophenone.
Aplicaciones Científicas De Investigación
4-Amino-4’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the manufacture of dyes and pigments, providing color to various materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-4’-chlorobenzophenone is primarily related to its role as an intermediate in the synthesis of other compounds. In the case of benzodiazepines, it acts by modulating the gamma-aminobutyric acid (GABA) neurotransmitter system in the central nervous system. This modulation leads to sedative and anxiolytic effects .
Comparación Con Compuestos Similares
2-Amino-5-chlorobenzophenone: Similar structure but with the amino group at the second position and chlorine at the fifth position.
4-Chlorobenzophenone: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness: 4-Amino-4’-chlorobenzophenone is unique due to the presence of both an amino group and a chlorine atom on the benzophenone structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
(4-aminophenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUQOIDPQZFKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393355 | |
| Record name | 4-AMINO-4'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4913-77-3 | |
| Record name | 4-AMINO-4'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-Amino-4'-chlorobenzophenone in scientific research?
A1: this compound serves as a vital organic intermediate, particularly in the synthesis of dyes. It is notably recognized as a substitute for prohibited carcinogenic dye intermediates [].
Q2: How is the molecular structure of this compound characterized?
A2: Researchers utilize various spectroscopic techniques to characterize the structure of this compound. These methods include Elemental Analysis (EA), which determines the elemental composition; 1H and 13C Nuclear Magnetic Resonance Spectrometry (NMR), providing insights into the hydrogen and carbon atom environments; Infrared Spectroscopy (IR), revealing functional groups present; and Mass Spectroscopy (MS), used for determining the molecular weight and fragmentation pattern [].
Q3: What is the significance of investigating the crystal structure of this compound and its derivatives?
A3: Studying the crystal structure of this compound and its derivatives, like 4,4'-diaminobenzophenone (DABP), 4-amino-4'-fluorobenzophenone (AFBP), 4-amino-4'-bromobenzophenone (ABBP), and 4-aminomethylbenzophenone (AMBP), is crucial for understanding their nonlinear optical (NLO) properties []. By correlating crystal structure data with NLO behavior, researchers can gain valuable insights into structure-property relationships, potentially leading to the development of novel materials with tailored optical properties.
Q4: How is this compound synthesized?
A4: this compound is synthesized through a two-step process. Initially, p-nitrobenzol chloride reacts with chlorobenzene in the presence of anhydrous AlCl3 catalyst, yielding 4-nitro-4'-chlorobenzophenone. This intermediate is then reduced using Na2S2 to obtain this compound [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1229536.png)

![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1229540.png)
![N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide](/img/structure/B1229541.png)
![N-ethyl-3-[4-morpholinyl(oxo)methyl]-4-oxo-N-phenyl-1H-quinoline-6-sulfonamide](/img/structure/B1229543.png)
![2,5-Dimethyl-4-(4-methyl-1-piperidinyl)-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1229544.png)
![3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE](/img/structure/B1229547.png)

![1-[2-(Trifluoromethyl)phenyl]sulfonyl-4-piperidinecarboxylic acid [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] ester](/img/structure/B1229551.png)



![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B1229557.png)
